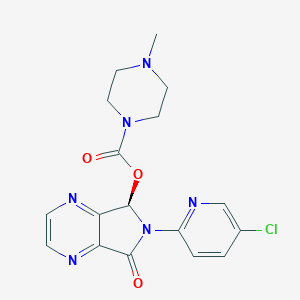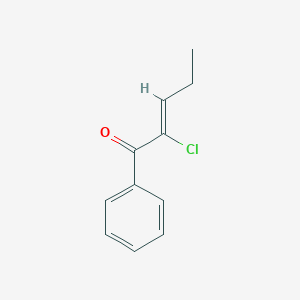
tert-Butyl (3-cyanophenyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (3-cyanophenyl)carbamate” is a chemical compound with the molecular formula C12H14N2O2 . It is used in the synthesis of various pharmaceutical entities and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate .
Synthesis Analysis
The synthesis of carbamates, including “tert-Butyl (3-cyanophenyl)carbamate”, can be achieved through various methods. One such method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The molecular weight of “tert-Butyl (3-cyanophenyl)carbamate” is 218.25200 . The InChI code for this compound is 1S/C12H15N3O4S/c1-12(2,3)19-11(16)15-20(17,18)14-10-6-4-5-9(7-10)8-13/h4-7,14H,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (3-cyanophenyl)carbamate” include a density of 1.12±0.1 g/cm3 and a boiling point of 286.6±23.0 ℃ . The melting point is between 125 - 130 ℃ .Applications De Recherche Scientifique
Pharmaceutical Synthesis
Scientific Field
Organic Chemistry / Pharmaceutical Chemistry
Application Summary
This compound is utilized as a precursor in the synthesis of various pharmaceutical drugs. It plays a crucial role in the production of antidepressants, specifically by inhibiting serotonin (5-HT) uptake .
Methods of Application
The synthesis involves ketoreductase-assisted chiral selective reduction. Optimal conditions include a temperature of 40°C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .
Results Summary
The process achieves over 99% chiral selectivity and conversion.
Chiral Selective Reduction
Scientific Field
Biochemistry / Enzymology
Application Summary
Chiral selective reduction of tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to produce chiral compounds used in pharmaceuticals .
Methods of Application
Screening of ketoreductases identified ES-KRED-213 and KRED-P1-H01 as the most effective for this biotransformation. Dimethylsulfoxide (10% V/V) was used as the best co-solvent .
Results Summary
The reaction achieved 99.4% conversion with an actual product recovery of 4.2 g, corresponding to a product yield of 85%.
Synthesis of Benzohydrols
Scientific Field
Medicinal Chemistry
Application Summary
The compound is used in the synthesis of benzohydrols, particularly chlorobenzohydrols, which are intermediates in the preparation of nefopam, an analgesic and muscle relaxant .
Methods of Application
The intermediates with –OH groups are synthesized by reducing benzophenones using various catalysts, including oxo-tethered ruthenium catalysts and amino acid-functionalized metal–organic frameworks .
.
Asymmetric Transfer Hydrogenation
Scientific Field
Catalysis / Synthetic Chemistry
Application Summary
Asymmetric transfer hydrogenation of tert-butyl carbamate derivatives to produce chiral alcohols .
Methods of Application
Catalysts like CBS (Corey–Bakshi–Shibata) are used for the reduction of carbamate to produce chiral alcohols with high enantioselectivity .
Results Summary
The process typically results in high yields of chiral alcohols with enantiomeric excesses often exceeding 99%, which is significant for pharmaceutical applications .
Preparation of Antidepressants
Scientific Field
Psychopharmacology
Application Summary
Tert-butyl carbamate is a key ingredient in the synthesis of Citalopram and Escitalopram oxalate, which are selective serotonin reuptake inhibitors (SSRIs) .
Methods of Application
The synthesis pathway involves multiple steps, including the selective reduction and functional group transformations, under controlled conditions to ensure the selectivity of the SSRI .
Nefopam Synthesis
Scientific Field
Analgesic Drug Development
Application Summary
Nefopam, an analgesic drug, is synthesized using tert-butyl carbamate as an intermediate. The process involves the synthesis of chlorobenzohydrols as a key step .
Methods of Application
The synthesis includes the use of tert-butyl carbamate in a multi-step reaction sequence, involving selective reductions and purifications to obtain nefopam .
Orientations Futures
“tert-Butyl (3-cyanophenyl)carbamate” is used in the synthesis of drugs such as Citalopram and Escitalopram oxalate . It is also used in the synthesis of benzohydrols, which are intermediates in preparations of nefopam, an analgesic, muscle relaxant, or antidepressant . Future research may focus on improving the synthesis methods and exploring new applications of this compound.
Propriétés
IUPAC Name |
tert-butyl N-(3-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFNFUJFIMRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478146 | |
| Record name | tert-Butyl (3-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-cyanophenyl)carbamate | |
CAS RN |
145878-50-8 | |
| Record name | tert-Butyl (3-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3-cyanophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)


![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)